Regioisomeric Impact on Solid-State Architecture: N-(3-iodophenyl)benzamide vs. N-(2-iodophenyl) and N-(4-iodophenyl)-nitrobenzamide Crystalline Frameworks
The meta-iodo positioning in N-(3-iodophenyl)benzamide is decisive in directing supramolecular assembly. In a comparative crystallographic study of isomeric N-(iodophenyl)nitrobenzamides, the 3-iodo derivative (closely analogous to N-(3-iodophenyl)benzamide) forms a unique three-dimensional framework via a combination of N-H···O and C-H···O hydrogen bonds, complemented by two distinct two-center iodo···nitro interactions and an aromatic π···π stacking interaction [1]. This contrasts sharply with the 2-iodo isomer, which links solely via N-H···O, C-H···O, and a single iodo···carbonyl interaction, lacking the bifurcated halogen bonding motif and π-stacking [1]. The distinct intermolecular network directly influences solid-state stability, solubility, and morphology—critical parameters for formulation and material science procurement.
| Evidence Dimension | Intermolecular interaction motifs in the crystalline state |
|---|---|
| Target Compound Data | N-(3-iodophenyl)-2-nitrobenzamide (Z'=2, space group P2₁): two N-H···O, four C-H···O, two iodo···nitro interactions, plus π···π stacking [1] |
| Comparator Or Baseline | N-(2-iodophenyl)-3-nitrobenzamide: one N-H···O, three C-H···O, one iodo···carbonyl interaction; no π-stacking [1] |
| Quantified Difference | Two distinct halogen-bonding motifs (iodo···nitro) plus π-stacking present in 3-iodo isomer, absent in 2-iodo isomer; Z'=2 in 3-iodo vs. Z'=1 in 2-iodo |
| Conditions | Single-crystal X-ray diffraction; space group and Z' determination |
Why This Matters
The meta-iodo isomer's ability to engage in richer, bifurcated halogen bonding and π-stacking directly translates to superior crystal lattice stability and processability, a differentiating factor for solid-form selection in material science and co-crystal engineering.
- [1] Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section C, 2006, 62, o543-o546. View Source
